6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions
Formation of the Furochromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The ethyl, methyl, and phenyl groups can be introduced using Friedel-Crafts alkylation or acylation reactions. These reactions often require catalysts such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the furochromene ring, potentially leading to the formation of dihydrofurochromenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the furochromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydrofurochromenes.
Scientific Research Applications
6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. These may include enzymes, receptors, and DNA. The compound’s structure allows it to fit into specific binding sites, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one
- 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
Uniqueness
6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and phenyl groups, along with the furochromene core, provides a distinct set of properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-ethyl-2,5-dimethyl-3-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O3/c1-4-15-12(2)16-10-17-19(11-18(16)24-21(15)22)23-13(3)20(17)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
InChI Key |
XBWZIPRDTJDCPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C=C2OC1=O)OC(=C3C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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